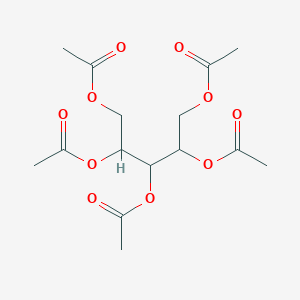
1,2,3,4,5-Penta-O-acetylpentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is part of a broader class of acetylated sugars and sugar alcohols, which are often used in various chemical and biological applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol using acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction typically involves dissolving pentitol in acetic anhydride and adding the catalyst while maintaining the temperature below 35°C. The mixture is then stirred and poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pentitol
Oxidation: Pentaric acid derivatives
Reduction: Pentitol
Substitution: Various substituted pentitol derivatives.
Scientific Research Applications
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for pentitol.
Industry: Utilized in the production of acetylated derivatives for various industrial applications
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its hydrolysis to release pentitol, which can then participate in various metabolic pathways. The acetyl groups can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
- 1,2,3,4,5-Penta-O-acetyl-D-xylitol
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. Compared to other acetylated sugars, it offers different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
5401-55-8 |
|---|---|
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChI Key |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















